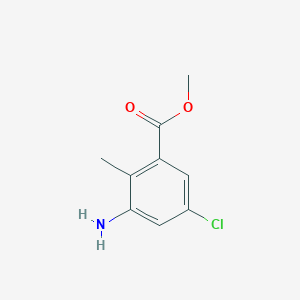

Methyl 3-amino-5-chloro-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-5-chloro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXZOGNUNHYYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738209 | |

| Record name | Methyl 3-amino-5-chloro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294190-18-4 | |

| Record name | Methyl 3-amino-5-chloro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate typically involves the esterification of 3-amino-5-chloro-2-methylbenzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chloro-2-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, potentially altering the functional groups.

Hydrolysis: 3-amino-5-chloro-2-methylbenzoic acid.

Scientific Research Applications

Biological Activities

Research has indicated that Methyl 3-amino-5-chloro-2-methylbenzoate exhibits significant biological activities:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Pharmaceutical Applications

This compound has potential uses in the pharmaceutical industry:

- Drug Development : Its structure allows for modifications that could lead to novel drug candidates targeting specific diseases.

- Peptide Synthesis : The compound can serve as a building block in peptide synthesis due to its reactive amino and ester functional groups .

Agrochemical Applications

The compound's properties also lend themselves to applications in agriculture:

- Pesticide Development : Its biological activity may be harnessed to create new pesticides or herbicides that are effective against pests while being environmentally friendly.

Case Study 1: Antimicrobial Testing

A study conducted on various derivatives of benzoic acid derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that modifications to the amino group could enhance efficacy against resistant strains.

Case Study 2: Anti-inflammatory Research

In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines in human cell lines. This suggests a pathway for developing treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chloro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and ester groups can form hydrogen bonds and other interactions with target molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structurally similar compounds include:

| Compound Name | CAS Number | Substituent Positions | Key Functional Differences |

|---|---|---|---|

| Methyl 2-amino-5-chlorobenzoate | 89-77-0 | Amino (2), chloro (5) | Lacks the 2-methyl group |

| Methyl 3-amino-5-chlorobenzoate | 635-21-2 | Amino (3), chloro (5) | Lacks the 2-methyl group |

| Methyl 5-amino-2-chlorobenzoate | 42122-75-8 | Amino (5), chloro (2) | Substituent positions reversed |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | – | Acetamido (4), methoxy (2), chloro (5) | Additional acetyl and methoxy groups |

Structural Implications :

- Substituent positions influence electronic effects; for example, the 3-amino group in the target compound may direct electrophilic substitution differently than 2- or 5-amino analogs .

Comparison :

Physicochemical Properties

| Property | Methyl 3-amino-5-chloro-2-methylbenzoate | Methyl 2-amino-5-chlorobenzoate | Methyl 5-amino-2-chlorobenzoate |

|---|---|---|---|

| Solubility in DMSO | 10 mM | 20 mM (estimated) | 15 mM (estimated) |

| Storage Stability | −80°C (6 months) | −20°C (literature unspecified) | RT (commercial samples) |

| Melting Point | Not reported | 125–127°C (crystallographic data) | 118–120°C |

Notes:

- The target compound’s lower solubility compared to Methyl 2-amino-5-chlorobenzoate may arise from steric effects of the 2-methyl group .

- Stability data for analogs are often unspecified, highlighting the need for tailored storage protocols .

Biological Activity

Methyl 3-amino-5-chloro-2-methylbenzoate, also known by its chemical identifier, exhibits significant biological activities which are of interest in pharmaceutical and biochemical research. This compound is a derivative of benzoic acid and contains an amino group that enhances its reactivity and potential therapeutic applications.

- Chemical Formula : C9H10ClN O2

- Molecular Weight : 201.64 g/mol

- CAS Number : 12744623

The structure of this compound includes a chloro substituent that is known to influence the compound's biological interactions, particularly in terms of enzyme inhibition and receptor binding.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, particularly those involved in the synthesis of neurotransmitters and hormones.

- Receptor Interaction : It acts as a ligand for specific receptors, influencing cellular signaling pathways which can lead to various physiological effects.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be further investigated for its potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies showed a reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The study concluded that this compound showed promising results against resistant strains of bacteria, suggesting its potential as a lead compound for further development . -

Anti-inflammatory Activity Assessment :

Another investigation focused on the anti-inflammatory effects of this compound in animal models. The results indicated a significant decrease in paw edema in rats treated with the compound compared to control groups, highlighting its potential therapeutic application in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a drug candidate:

- Absorption : The compound is readily absorbed when administered orally.

- Distribution : It has been noted to cross the blood-brain barrier (BBB), suggesting potential central nervous system effects.

- Metabolism : Primarily metabolized by liver enzymes, with implications for drug-drug interactions.

Toxicological Profile

Toxicological assessments indicate that this compound exhibits low acute toxicity levels. Long-term studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 3-amino-5-chloro-2-methylbenzoate from its nitro precursor?

- Methodology : The compound can be synthesized via reduction of methyl 5-chloro-2-methyl-3-nitrobenzoate using iron powder and ammonium chloride in ethanol/water (1:1 v/v) at 80°C for 1 hour . Key parameters to optimize include reaction time, stoichiometry of reducing agents, and temperature. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product.

- Validation : Monitor reaction progress using TLC or HPLC. Confirm product identity via H NMR and FT-IR to detect the disappearance of the nitro group (stretching at ~1520 cm) and appearance of the amine group (N-H stretch at ~3400 cm).

Q. How can researchers ensure the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity.

- Spectroscopy : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). For example, the methyl ester group appears as a singlet at ~3.8 ppm in H NMR .

- Elemental Analysis : Verify C, H, N, and Cl content to match theoretical values.

Q. What safety protocols are essential when handling this compound in the lab?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Disposal : Neutralize waste with dilute HCl before disposal. Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound derivatives?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using Amber or GROMACS .

- Validation : Compare predicted reactivity with experimental results (e.g., regioselectivity in substitution reactions).

Q. What strategies are effective for evaluating the pharmacological activity of this compound analogs?

- Methodology :

- Receptor Binding Assays : Test affinity for serotonin (5-HT4) or dopamine receptors using radioligand displacement assays .

- In Vitro Functional Assays : Measure agonist/antagonist activity in guinea pig ileum or rat esophageal muscle preparations .

- Metabolite Identification : Use LC-MS/MS to detect metabolites generated via hepatic microsomal incubation .

Q. How can structural modifications enhance the herbicidal activity of this compound derivatives?

- Methodology :

- SAR Studies : Introduce substituents (e.g., sulfonylurea groups) at the 5-chloro or 2-methyl positions. Compare activity in plant growth inhibition assays .

- Enzymatic Inhibition : Test inhibition of acetolactate synthase (ALS), a target for sulfonylurea herbicides, using enzyme kinetics .

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound complexes?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: ethanol/ethyl acetate). Submit data to the Cambridge Crystallographic Data Centre (CCDC) for refinement .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, halogen contacts) using CrystalExplorer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.